molecular formula C13H8ClF2NO B5856796 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B5856796
M. Wt: 267.66 g/mol
InChI Key: UBJKHONHYCITNP-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 4-chloro-2-fluoroaniline is acylated with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Reduction: Formation of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzylamine.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

Scientific Research Applications

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
  • 4-chloro-2-fluoro-N-(3-chlorophenyl)benzamide
  • 4-chloro-2-fluoro-N-(3-methylphenyl)benzamide

Uniqueness

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is unique due to the specific arrangement of chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. The presence of multiple halogen atoms can enhance its stability and influence its interactions with biological targets.

Properties

IUPAC Name

4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJKHONHYCITNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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